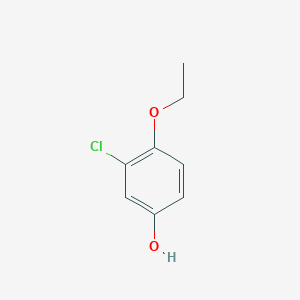

3-Chloro-4-ethoxy-phenol

CAS No.: 1216134-31-4

Cat. No.: VC2522678

Molecular Formula: C8H9ClO2

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216134-31-4 |

|---|---|

| Molecular Formula | C8H9ClO2 |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 3-chloro-4-ethoxyphenol |

| Standard InChI | InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |

| Standard InChI Key | WUCUVINNJNRVRH-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)O)Cl |

| Canonical SMILES | CCOC1=C(C=C(C=C1)O)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Chloro-4-ethoxy-phenol belongs to the class of substituted phenols, featuring a phenolic hydroxyl group that contributes to its acidic properties. The compound's structure includes a chlorine atom at the third position and an ethoxy group (CH3CH2O-) at the fourth position of the benzene ring, creating a unique electronic distribution that influences its chemical behavior .

Physical and Chemical Identification Data

The compound possesses specific identifiers and properties that distinguish it from related compounds, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 3-Chloro-4-ethoxy-phenol

Synthesis Methods

Laboratory Synthesis Approaches

Several synthetic routes can potentially be employed for producing 3-Chloro-4-ethoxy-phenol, though the literature focuses primarily on related compounds:

Ethoxylation of Halogenated Phenols

By analogy with documented procedures for similar compounds, 3-Chloro-4-ethoxy-phenol could be synthesized through ethoxylation of 3-chlorophenol. This approach typically involves:

-

Dissolving 3-chlorophenol in an appropriate solvent such as acetone

-

Adding an ethylating agent (e.g., diethyl sulfate)

-

Including a base catalyst such as potassium carbonate

-

Refluxing the mixture (typically 3-4 hours)

-

Purification through filtration, extraction, and concentration techniques

Alternative Synthetic Routes

Patent literature describes related synthetic approaches that might be adapted for 3-Chloro-4-ethoxy-phenol production, particularly multistep processes involving halogenated intermediates .

Industrial Production Considerations

For larger-scale production, continuous flow reactors might optimize reaction conditions and increase yields. The process would likely require:

-

Precise temperature control (-40°C to 100°C, depending on the specific reaction step)

-

Reaction time optimization (1-48 hours, based on related compounds)

-

Purification steps including crystallization or distillation

Chemical Reactivity

Characteristic Reactions

3-Chloro-4-ethoxy-phenol can participate in various chemical reactions due to its functional groups, as summarized in Table 2.

Table 2: Key Chemical Reactions of 3-Chloro-4-ethoxy-phenol

Reaction Conditions and Catalysis

The reactivity of 3-Chloro-4-ethoxy-phenol is influenced by several factors:

-

pH effects: The phenolic group (pKa approximately 9-10) affects reactivity in acid-base reactions

-

Solvent effects: Polar solvents typically facilitate reactions involving charged intermediates

-

Temperature sensitivity: Most reactions proceed efficiently between room temperature and reflux conditions

-

Catalysis: Lewis acids can enhance electrophilic substitution reactions; bases catalyze nucleophilic reactions

Biochemical Properties and Interactions

Molecular Interactions

At the molecular level, 3-Chloro-4-ethoxy-phenol likely interacts with biological systems through several mechanisms:

-

Hydrogen bonding: The phenolic hydroxyl group can form hydrogen bonds with protein residues and DNA bases

-

π-stacking interactions: The aromatic ring can participate in non-covalent interactions with other aromatic systems

-

Hydrophobic interactions: The ethoxy and chloro substituents contribute to hydrophobic binding in protein pockets

Structure-Activity Relationships

The positioning of functional groups on the phenol ring significantly influences biological activity:

-

The chlorine atom at position 3 likely enhances lipophilicity and membrane permeability

-

The ethoxy group at position 4 may provide hydrogen bond acceptor properties

-

The free hydroxyl group enables hydrogen bonding and potential conjugation reactions in biological systems

Applications in Research and Industry

Pharmaceutical Applications

3-Chloro-4-ethoxy-phenol has potential value in pharmaceutical research:

-

Building block: As an intermediate in the synthesis of more complex bioactive molecules

-

Structural modification: For structure-activity relationship studies in drug discovery

-

Pharmaceutical intermediates: Potentially useful in the synthesis pathway of drugs like Ertugliflozin

Chemical Research Applications

In chemical research, the compound offers utility as:

-

Model compound: For studying substitution effects in aromatic systems

-

Synthetic intermediate: In developing new reaction methodologies

-

Standard compound: For analytical method development and validation

Comparison with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with 3-Chloro-4-ethoxy-phenol but differ in substitution patterns:

Table 4: Comparison of 3-Chloro-4-ethoxy-phenol with Related Compounds

Structure-Property Relationships

The structural variations among these compounds significantly affect their properties:

-

Electronic effects: The position and nature of substituents alter electron distribution, affecting reactivity and acidity

-

Steric considerations: The spatial arrangement of groups influences molecular recognition in biological systems

-

Lipophilicity: Different substitution patterns alter partition coefficients and membrane permeability

-

Hydrogen bonding capacity: Variations in hydrogen bond donors and acceptors affect solubility and biological interactions

Current Research Status and Future Directions

Recent Research Findings

Current research involving 3-Chloro-4-ethoxy-phenol is limited, though related compounds have been investigated in several contexts:

-

Pharmaceutical intermediates: Related compounds have been studied as intermediates in drug synthesis pathways

-

Biological activity evaluation: Structurally similar compounds have been assessed for cytotoxicity and effects on cellular signaling pathways

-

Synthetic methodology: Research on efficient synthetic routes for related compounds provides potential approaches for 3-Chloro-4-ethoxy-phenol synthesis

Knowledge Gaps and Research Opportunities

Several aspects of 3-Chloro-4-ethoxy-phenol warrant further investigation:

-

Comprehensive physicochemical characterization: Determination of complete physicochemical profile including solubility parameters, partition coefficients, and thermal stability

-

Optimized synthetic routes: Development of environmentally friendly and economically viable synthetic methods

-

Biological activity screening: Systematic evaluation of potential antimicrobial, antioxidant, and cytotoxic activities

-

Metabolic fate: Studies on biotransformation pathways and metabolite profiles

-

Structure-activity relationships: Comparative studies with structural analogs to elucidate effect of substitution patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume